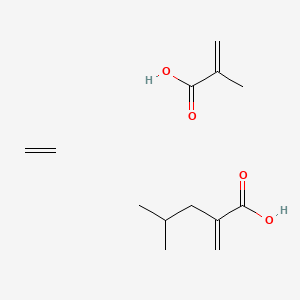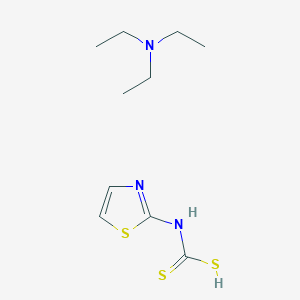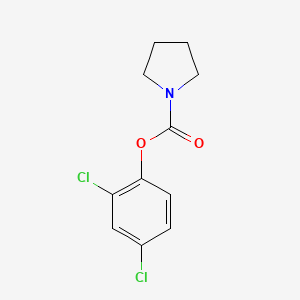![molecular formula C34H34N2O11 B14667726 4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol CAS No. 42884-75-3](/img/structure/B14667726.png)
4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 4,4’-methylenebis[benzenamine] is a complex polymeric compound It is synthesized through the polymerization of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol, and 4,4’-methylenebis[benzenamine]
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: The initial step involves the polymerization of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- with dimethyl 1,4-benzenedicarboxylate. This reaction typically occurs under high-temperature conditions with a catalyst to facilitate the polymerization process.
Addition of 1,2-Ethanediol: The polymer is then reacted with 1,2-ethanediol under controlled conditions to form the intermediate product.
Incorporation of 4,4’-Methylenebis[benzenamine]: Finally, 4,4’-methylenebis[benzenamine] is added to the reaction mixture to complete the polymerization process, resulting in the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced reactors and catalysts are employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the methylene bridges.
Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer backbone.
Substitution: The aromatic rings in the polymer can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original polymer, which can exhibit different physical and chemical properties.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and polymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is utilized in the production of high-performance coatings, adhesives, and composites.
Mecanismo De Acción
The compound exerts its effects through various molecular interactions:
Molecular Targets: The polymer interacts with specific proteins and enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Trimellitic Anhydride: A related compound with similar chemical structure and reactivity.
1,2,4-Benzenetricarboxylic Acid: Another compound with comparable functional groups and applications.
Uniqueness
The uniqueness of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 4,4’-methylenebis[benzenamine] lies in its complex polymeric structure, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications that require high-performance materials.
Propiedades
Número CAS |
42884-75-3 |
|---|---|
Fórmula molecular |
C34H34N2O11 |
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol |
InChI |
InChI=1S/C13H14N2.C10H10O4.C9H4O5.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;3-1-2-4/h1-8H,9,14-15H2;3-6H,1-2H3;1-3H,(H,10,11);3-4H,1-2H2 |
Clave InChI |
DRLRUYQALRDTQD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)O |
Números CAS relacionados |
42884-75-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)


![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)

